Decafluorocyclohexene

Description

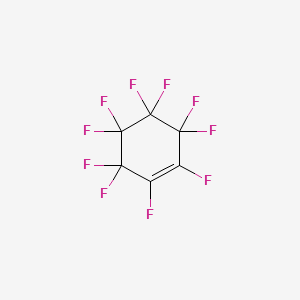

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decafluorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFLXJVVPHACEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074659 | |

| Record name | Decafluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-75-9 | |

| Record name | 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, decafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decafluorocyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decafluorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorocyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity Profile of Decafluorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorocyclohexene (DFCH), a perfluorinated cycloalkene, stands as a pivotal building block in modern synthetic chemistry, offering a unique combination of thermal stability, chemical inertness, and tailored reactivity. Its electron-deficient double bond, flanked by highly electronegative fluorine atoms, imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of advanced materials and complex pharmaceutical intermediates. This guide provides a comprehensive exploration of the core chemical properties of this compound, delves into its nuanced reactivity with a focus on nucleophilic substitution and cycloaddition reactions, and outlines practical experimental protocols and safety considerations.

Core Chemical and Physical Properties

This compound (C₆F₁₀) is a colorless liquid at room temperature, characterized by its high density and low boiling point relative to its molecular weight.[1] The presence of ten carbon-fluorine bonds, among the strongest single bonds in organic chemistry, confers exceptional thermal and chemical stability to the molecule. However, the electronic landscape of the double bond renders it susceptible to specific chemical transformations.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 355-75-9 | [1] |

| Molecular Formula | C₆F₁₀ | [1] |

| Molecular Weight | 262.05 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -50 °C | [1] |

| Boiling Point | 53 °C | [1] |

| Density | 1.665 g/cm³ | [1] |

| Refractive Index | 1.2930 | [1] |

As a per- and polyfluoroalkyl substance (PFAS), this compound is subject to increasing regulatory scrutiny due to its persistence in the environment.[2] Appropriate handling and disposal protocols are paramount for its safe and responsible use in research and development.

Spectroscopic Profile

The structural elucidation and purity assessment of this compound and its derivatives rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule.[4] For this compound, distinct signals are expected for the vinylic, allylic, and homoallylic fluorine atoms, with complex coupling patterns providing further structural information.[5] The chemical shift ranges for various types of fluorine environments are well-documented and serve as a crucial reference for spectral interpretation.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions in the C-F stretching region (typically 1100-1300 cm⁻¹). A key diagnostic peak is the C=C stretching vibration, which is expected to appear in the range of 1640-1680 cm⁻¹ for unconjugated alkenes.[8][9] The precise position of this peak can be influenced by the electron-withdrawing fluorine substituents. Analysis of the fingerprint region provides additional confirmation of the compound's identity.[8]

Reactivity Profile: A Tale of Two Chemistries

The reactivity of this compound is dominated by the electrophilic nature of its double bond, making it a prime target for nucleophilic attack. Additionally, its dienophilic character allows it to participate in cycloaddition reactions, providing a pathway to complex cyclic and bicyclic systems.

Nucleophilic Vinylic Substitution: A Stepwise Approach

The electron-withdrawing effect of the fluorine atoms polarizes the C=C bond, rendering the vinylic carbons highly susceptible to nucleophilic attack. This reaction typically proceeds via a two-step addition-elimination mechanism.

Diagram 1: General Mechanism of Nucleophilic Vinylic Substitution on this compound

References

- 1. Perfluorocyclohexenyl (PFCH) aromatic ether polymers from perfluorocyclohexene and polycyclic aromatic bisphenols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Perfluorocyclohexane | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 8. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Decafluorocyclohexene

Authored by a Senior Application Scientist

Introduction: Decafluorocyclohexene (C₆F₁₀), a fully fluorinated derivative of cyclohexene, is a compound of significant interest in materials science and synthetic chemistry. Its unique electronic properties and potential as a versatile building block necessitate a thorough understanding of its structural and electronic characteristics. Spectroscopic analysis provides the fundamental data required to elucidate the molecular structure, bonding, and purity of this compound. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of fluorinated organic compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to the ¹³C nucleus, provides a wealth of structural information.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the different fluorine atoms within the this compound molecule.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is utilized.

-

Acquisition Parameters: Standard ¹⁹F NMR pulse sequences are employed. Key parameters include a spectral width appropriate for the wide chemical shift range of fluorinated compounds, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis if required.

Data Interpretation: The ¹⁹F NMR spectrum of this compound is expected to show distinct resonances for the vinylic and allylic fluorine atoms. Due to the asymmetry of the molecule, non-equivalent fluorine atoms will exhibit separate signals, and spin-spin coupling between them will lead to complex splitting patterns.

-

Chemical Shifts (δ): The vinylic fluorines (=C-F) are expected to resonate at a different chemical shift compared to the allylic fluorines (-CF₂-). The exact chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the geometry of the cyclohexene ring.

-

Coupling Constants (J): Significant geminal (²JFF) and vicinal (³JFF) couplings are anticipated. The magnitudes of these coupling constants provide valuable information about the dihedral angles between adjacent fluorine atoms and thus the conformation of the ring.

Expected ¹⁹F NMR Data for this compound:

| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Coupling Patterns |

| Vinylic Fluorines | -100 to -150 | Complex multiplets due to coupling with other vinylic and allylic fluorines. |

| Allylic Fluorines | -110 to -140 | Complex multiplets due to geminal and vicinal couplings. |

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In fluorinated compounds, the carbon signals are split by the attached fluorine atoms, providing additional structural insights.

Experimental Protocol:

-

Sample Preparation: A concentrated solution of this compound in a deuterated solvent is used.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Acquisition Parameters: A standard ¹³C{¹H} pulse sequence is typically used to simplify the spectrum by removing proton coupling. To observe C-F couplings, a proton-decoupled but fluorine-coupled spectrum is acquired.

Data Interpretation:

-

Chemical Shifts (δ): The sp² hybridized vinylic carbons are expected to resonate downfield compared to the sp³ hybridized allylic carbons. The high degree of fluorination will significantly shift the carbon resonances downfield.

-

C-F Coupling Constants (JCF): Large one-bond (¹JCF) and smaller two-bond (²JCF) and three-bond (³JCF) carbon-fluorine coupling constants are expected. The magnitude of ¹JCF is typically in the range of 250-350 Hz.

Expected ¹³C NMR Data for this compound:

| Carbon Environment | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |

| Vinylic Carbons (=C-F) | 130 - 150 | Large ¹JCF, smaller ²JCF and ³JCF |

| Allylic Carbons (-CF₂-) | 100 - 120 | Large ¹JCF, smaller ²JCF and ³JCF |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR spectroscopy a valuable tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr) or from a solution in a suitable solvent (e.g., CCl₄).[1]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Interpretation: The IR spectrum of this compound is dominated by strong absorptions corresponding to C-F and C=C bond vibrations.

-

C=C Stretch: The carbon-carbon double bond stretch in a highly fluorinated alkene is expected to appear in the region of 1700-1750 cm⁻¹. This is at a higher frequency than in non-fluorinated alkenes due to the inductive effect of the fluorine atoms.

-

C-F Stretch: Strong and broad absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The complexity of this region arises from the multiple C-F bonds in different environments.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1730 | C=C Stretch |

| 1000 - 1300 | C-F Stretch |

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Experimental Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) is a common method used to generate ions.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.05 g/mol ).[2] The fragmentation pattern will be characteristic of a cyclic perfluorinated alkene.

-

Molecular Ion (M⁺): The peak at m/z = 262 will confirm the molecular formula C₆F₁₀.

-

Fragmentation: Common fragmentation pathways for perfluorinated compounds involve the loss of F atoms (M-19) and CF₃ groups (M-69). The cyclic structure may also undergo retro-Diels-Alder type fragmentation.

Expected Fragmentation Pattern for this compound:

| m/z | Possible Fragment |

| 262 | [C₆F₁₀]⁺ (Molecular Ion) |

| 243 | [C₆F₉]⁺ |

| 193 | [C₅F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 69 | [CF₃]⁺ |

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of ¹⁹F and ¹³C NMR, IR, and mass spectrometry allows for unambiguous structure elucidation and purity assessment. This information is crucial for researchers working with this compound, enabling them to confidently utilize it in their synthetic and materials science applications. The detailed protocols and data interpretation guidelines provided herein serve as a valuable resource for both novice and experienced scientists in the field.

References

An In-Depth Technical Guide to Decafluorocyclohexene (CAS 355-75-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Decafluorocyclohexene (CAS 355-75-9), a pivotal fluorinated building block in modern chemistry. As a highly functionalized and reactive intermediate, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development. This document moves beyond a simple recitation of facts to provide actionable insights grounded in established scientific principles.

Core Physicochemical & Structural Characteristics

This compound, with the molecular formula C₆F₁₀, is a perfluorinated cycloalkene. The extensive fluorination imparts unique properties, including high thermal stability and chemical inertness in certain contexts, yet with a reactive double bond susceptible to nucleophilic attack. These characteristics make it a valuable precursor in the synthesis of fluorinated polymers and other specialized materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 355-75-9 | [2] |

| Molecular Formula | C₆F₁₀ | [2] |

| Molecular Weight | 262.05 g/mol | |

| Boiling Point | 53 °C | |

| Melting Point | -50 °C | |

| Density | 1.665 g/cm³ | |

| Refractive Index | 1.2930 |

Spectroscopic Characterization: A Multi-faceted Approach

A robust characterization of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a framework for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information.

¹⁹F NMR Spectroscopy: Due to the prevalence of fluorine atoms, ¹⁹F NMR is particularly informative. The spectrum is expected to be complex due to ¹⁹F-¹⁹F spin-spin coupling. While specific, fully assigned spectral data in publicly available literature is scarce, general principles for fluorocyclohexanes suggest that the spectrum will show distinct resonances for the vinylic fluorines and the various pairs of geminal fluorines on the saturated carbons.[3] The chemical shifts will be influenced by their positions relative to the double bond and their axial or equatorial orientations in the cyclohexene ring.[3] Typical chemical shift ranges for fluorinated alkenes can be found in established databases.[4][5][6]

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will exhibit signals for the different carbon environments within the molecule. A key feature will be the large coupling constants between carbon and directly attached fluorine atoms (¹JCF), which can be in the range of 250 Hz or more.[7] This can lead to complex splitting patterns that, while challenging to interpret, provide invaluable structural confirmation.[7] The olefinic carbons will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The most prominent and diagnostic absorption band is expected to be the C=C stretching vibration, characteristic of an alkene.[8] For cyclohexene, this peak appears around 1640-1660 cm⁻¹.[8] The presence of numerous C-F bonds will result in strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, which are characteristic of fluorinated compounds. The absence of significant C-H stretching bands above 3000 cm⁻¹ confirms the perfluorinated nature of the molecule.[9][10][11]

Reactivity Profile: The Double Bond as a Gateway

The electron-withdrawing nature of the fluorine atoms renders the double bond of this compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis.

Nucleophilic Addition and Substitution Reactions

This compound readily undergoes reactions with a variety of nucleophiles, including alkoxides, amines, and thiols.[12][13] The reaction typically proceeds via an initial nucleophilic addition to the double bond, followed by either protonation to yield a saturated product or elimination of a fluoride ion to afford a substituted perfluoroalkene.

Diagram 1: General Reaction Pathway of Nucleophilic Attack on this compound

Caption: Nucleophilic attack on the electron-deficient double bond of this compound.

Experimental Protocol: Synthesis of a Methoxy-nonafluorocyclohexene Derivative

The following protocol provides a representative example of a nucleophilic substitution reaction using sodium methoxide. This procedure is intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Objective: To synthesize a methoxy-substituted nonafluorocyclohexene via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Reaction Execution: Cool the this compound solution to 0 °C using an ice bath. Add the sodium methoxide solution dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which would consume the sodium methoxide.

-

Anhydrous Solvents: Water will react with sodium methoxide, deactivating it.

-

Dropwise Addition at 0 °C: Controls the exothermic nature of the reaction and minimizes potential side reactions.

-

Aqueous Work-up: Removes unreacted sodium methoxide and other inorganic byproducts.

Safety, Handling, and Disposal: A Researcher's Responsibility

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: [14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: Safe Handling and Personal Protective Equipment (PPE)

| Aspect | Recommendation | Rationale |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[15] | To minimize inhalation of vapors which can cause respiratory irritation.[15] |

| Eye Protection | Wear chemical safety goggles or a face shield.[15] | To prevent contact with eyes, which can cause serious irritation.[15] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[14][15] | To prevent skin contact which can cause irritation.[14][15] |

| Handling | Avoid breathing vapors.[15] Avoid contact with skin and eyes.[15] Keep away from heat, sparks, and open flames.[14] | To prevent adverse health effects and fire hazards. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] | To prevent leakage and degradation of the compound. |

Diagram 2: Workflow for Safe Handling and Disposal of this compound

Caption: A logical workflow for the safe handling and disposal of this compound.

Disposal: All waste materials containing this compound should be collected in a designated, properly labeled hazardous waste container.[15] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety office for specific guidelines.

Conclusion

This compound is a versatile and reactive building block with significant potential in the synthesis of advanced materials and pharmaceuticals. Its unique properties, stemming from its perfluorinated structure, necessitate a thorough understanding of its characterization, reactivity, and safe handling. This guide provides a foundational framework for researchers to confidently and responsibly incorporate this valuable compound into their synthetic endeavors.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. This compound [webbook.nist.gov]

- 3. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Polyfluorocycloalkenes. Part XII. Reaction of this compound with alkanediols in the presence of base - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. pccarx.com [pccarx.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Handling of Decafluorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Decafluorocyclohexene

This compound (C₆F₁₀) is a perfluorinated compound with a unique molecular structure that imparts high thermal stability and chemical inertness.[1] These properties make it a valuable solvent and building block in specialized applications, including the synthesis of fluorinated polymers and advanced pharmaceutical intermediates.[1] However, its unique characteristics also necessitate a thorough understanding of the associated health and safety considerations to ensure the well-being of laboratory personnel and the protection of the environment.

This guide provides a detailed overview of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal. The protocols described herein are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that demand careful attention.

1.1 GHS Classification and Hazards

According to safety data sheets, this compound is consistently identified as an irritant.[2][3] The primary hazards are:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

These classifications indicate that exposure via dermal contact, ocular contact, or inhalation can lead to adverse health effects. The causality is rooted in the chemical's ability to disrupt biological tissues upon contact. While comprehensive toxicological data on long-term exposure is limited, the acute effects are well-documented and form the basis for the necessary control measures.[4]

Table 1: Summary of Hazard Information for this compound

| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Source: PubChem, XiXisys[2][3]

1.2 Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for assessing its behavior in the laboratory, particularly its volatility, which is directly linked to the inhalation risk.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆F₁₀ | [5] |

| Molecular Weight | 262.05 g/mol | [3] |

| Appearance | Liquid | [5] |

| Boiling Point | 53°C | [5] |

| Melting Point | -50°C | [5] |

| Density | 1.665 g/cm³ | [5] |

| Refractive Index | 1.2930 | [5] |

The low boiling point of 53°C indicates that this compound is a volatile liquid at room temperature, readily forming vapors that can be inhaled.[5] This property is a key determinant in the selection of engineering controls, such as fume hoods, to mitigate exposure.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective and reliable measures. This systematic approach ensures that reliance on personal protective equipment (PPE) is the final line of defense, not the first.

References

- 1. CAS 355-75-9: 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohexene [cymitquimica.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 355-75-9 Name: this compound [xixisys.com]

- 3. 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene | C6F10 | CID 67738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 355-75-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Decafluorocyclohexene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of decafluorocyclohexene, a perfluorinated cyclic olefin of significant interest in materials science, organic synthesis, and advanced electronics. Given the unique physicochemical properties imparted by its high degree of fluorination, understanding its behavior in various solvent systems is critical for its effective application. This document synthesizes theoretical principles, presents qualitative and inferred quantitative solubility data, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of fluorinated compounds.

Introduction: The Unique Nature of this compound

This compound (C₆F₁₀) is a fully fluorinated derivative of cyclohexene.[1][2][3] The substitution of all hydrogen atoms with fluorine dramatically alters the molecule's properties, resulting in high thermal stability, chemical inertness, low surface tension, and a distinct solubility profile.[4] These characteristics make it a valuable component in the synthesis of fluoropolymers, as a specialized solvent, and in the development of dielectric fluids and heat-transfer agents.

A fundamental understanding of its solubility is paramount for its practical application. Whether it is used as a reactant, a solvent, or a component in a complex formulation, its miscibility with other substances dictates reaction kinetics, product purity, and the overall feasibility of a process. This guide delves into the factors governing its solubility and provides the necessary tools for its empirical determination.

Physicochemical Properties of this compound

A grasp of the fundamental physical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆F₁₀ | [1][5][6] |

| Molecular Weight | 262.05 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Density | 1.665 g/mL | |

| Melting Point | -50 °C | |

| Boiling Point | 53 °C | |

| CAS Number | 355-75-9 | [5][6] |

Theoretical Principles of Perfluorocarbon Solubility

The solubility of this compound is governed by the weak nature of the intermolecular forces it can establish. Perfluorocarbons, as a class of molecules, are characterized by their simultaneous hydrophobicity and lipophobicity (also referred to as oleophobicity).[4][7] This unusual behavior stems from the unique properties of the carbon-fluorine bond.

While the C-F bond itself is highly polar due to fluorine's extreme electronegativity, the symmetrical arrangement of these bonds in a perfluorinated molecule like this compound results in a non-polar molecule with a very low polarizability.[7] This leads to exceptionally weak London dispersion forces, the primary intermolecular interaction for non-polar substances.[7]

The general rule of "like dissolves like" provides a foundational but incomplete picture. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of perfluorocarbons, the energy required to overcome the cohesive forces in many common organic solvents is not sufficiently offset by the weak interactions formed with the perfluorocarbon.[8]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in the literature. However, by examining data for structurally similar perfluorocarbons, we can infer a reliable, qualitative and semi-quantitative solubility profile. The following table presents solubility data for various perfluorocarbons in common organic solvents, which can be used as a proxy for estimating the solubility of this compound.[8] It is anticipated that this compound will exhibit poor miscibility with most hydrocarbon-based solvents and limited solubility in many polar organic solvents, with the notable exception of some fluorinated solvents.

Table 1: Inferred Solubility of this compound Based on Analogous Perfluorocarbons ( g/100g of solvent at 25°C) [8]

| Solvent Class | Solvent | Perfluoropentane (PFP) | Perfluorohexane (PFH) | Perfluoromethylcyclohexane (PMCH) | Perfluorodecalin (PFD) | Expected this compound Solubility |

| Ketones | Acetone | 4.2 | 8.6 | 9.0 | 3.8 | Limited |

| Aromatics | Benzene | 5.0 | 6.6 | 5.4 | 5.9 | Limited |

| Chlorinated | Carbon Tetrachloride | 6.7 | 11.0 | 39 | 31 | Moderate |

| Chlorinated | Chloroform | 3.6 | 8.4 | 11 | 3.8 | Limited to Moderate |

| Alkanes | Cyclohexane | 12 | 9.5 | - | - | Limited |

| Ethers | Diethyl Ether | Miscible | - | - | - | Likely Miscible |

| Amides | Dimethylformamide | 3.4 | 1.5 | <0.8 | - | Poor |

| Sulfoxides | Dimethylsulfoxide | 2.0 | <0.7 | <0.8 | - | Poor |

| Esters | Ethyl Acetate | 10.7 | 8.8 | 6.3 | - | Limited |

| Alcohols | Ethanol | 4.2 | 4.3 | 5.7 | 1.9 | Poor to Limited |

Disclaimer: The "Expected this compound Solubility" is an expert inference based on the provided data for other perfluorocarbons and the general principles of fluorocarbon solubility. Actual solubility should be determined experimentally.

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a robust method for the quantitative determination of the solubility of a liquid, such as this compound, in an organic solvent at a given temperature. This method is based on the principle of forming a saturated solution and then quantifying the amount of solute in a known amount of the solvent.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a high-performance liquid chromatograph (HPLC) with a UV or RI detector

-

Volumetric flasks and syringes

-

Glass vials with PTFE-lined screw caps

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add a known volume (e.g., 5 mL) of the organic solvent to a series of glass vials. b. To each vial, add an excess of this compound (e.g., 1-2 mL). The presence of a distinct second phase of this compound is necessary to ensure saturation. c. Securely cap the vials. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, with 48 hours being ideal for viscous solvents).

-

Phase Separation and Sampling: a. After the equilibration period, cease agitation and allow the vials to remain undisturbed at the set temperature for at least 12 hours to ensure complete phase separation. b. Carefully withdraw a known volume (e.g., 1 mL) of the solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette. It is critical to avoid disturbing the interface or drawing any of the undissolved this compound phase.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the chosen organic solvent at known concentrations. b. Analyze the calibration standards using a suitable chromatographic technique (GC or HPLC) to generate a calibration curve. c. Dilute the sampled saturated solution with a known volume of the organic solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample using the same chromatographic method. e. Using the calibration curve, determine the concentration of this compound in the diluted sample and, by accounting for the dilution factor, calculate the concentration in the original saturated solution.

-

Data Reporting: a. Express the solubility in appropriate units, such as g/100g of solvent, mg/mL, or mole fraction. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Considerations

This compound should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a multitude of applications. While it exhibits poor miscibility with many common organic solvents due to its unique electronic structure and weak intermolecular forces, it is expected to be soluble in other perfluorinated compounds and some ethers. The experimental protocol provided in this guide offers a reliable method for the precise and accurate determination of its solubility, enabling researchers and professionals to effectively integrate this versatile compound into their work.

References

- 1. 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene | C6F10 | CID 67738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 355-75-9 [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. f2chemicals.com [f2chemicals.com]

Potential applications of Decafluorocyclohexene in organic synthesis

An In-Depth Technical Guide to the Applications of Decafluorocyclohexene in Organic Synthesis

Abstract

This compound (DFCH), a perfluorinated cyclic olefin, stands as a uniquely reactive and versatile building block in modern organic synthesis. Its electron-deficient double bond, a direct consequence of the ten electron-withdrawing fluorine atoms, imparts a distinct electrophilic character, making it highly susceptible to nucleophilic attack and a participant in various cycloaddition and polymerization reactions. This guide offers a comprehensive overview of DFCH's core reactivity and explores its applications in synthesizing advanced materials, complex fluorinated molecules, and potential pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and present data-driven insights to equip researchers and drug development professionals with the knowledge to leverage this powerful fluorinated synthon.

Introduction: The Unique Physicochemical Profile of this compound

This compound (C₆F₁₀) is a fluorocarbon compound characterized by a cyclohexene ring where all hydrogen atoms have been replaced by fluorine.[1][2] This exhaustive fluorination dramatically alters the molecule's electronic properties. The strong inductive effect of the fluorine atoms polarizes the carbon framework, rendering the vinylic carbons exceptionally electron-poor. This pronounced electrophilicity is the cornerstone of DFCH's utility in organic synthesis, setting it apart from its hydrocarbon analog, cyclohexene.

Key properties include:

-

High Electrophilicity: The C=C double bond is highly activated towards attack by nucleophiles.

-

Thermal and Chemical Stability: The strength of C-F bonds imparts significant stability to the molecular scaffold.[]

-

Unique Building Block: It serves as a C₆F₁₀ synthon, enabling the introduction of a perfluorinated cyclic motif into larger molecules.

These characteristics make DFCH a valuable tool for creating novel fluoropolymers with specialized properties and for synthesizing small molecules with tailored physicochemical attributes, a critical aspect in medicinal chemistry and materials science.[4][5][6]

Core Reactivity: Nucleophilic Vinylic Substitution

The most prominent reaction pathway for this compound is nucleophilic vinylic substitution. Unlike typical alkenes that undergo electrophilic addition, DFCH reacts readily with a wide range of nucleophiles via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SₙAr).[7][8]

The reaction proceeds in two key steps:

-

Nucleophilic Addition: The nucleophile attacks one of the vinylic carbons, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate.

-

Fluoride Elimination: The intermediate collapses, reforming the double bond and expelling a fluoride ion as the leaving group.

This pathway allows for the substitution of one or more vinylic fluorine atoms, providing a gateway to a diverse array of functionalized perfluorocyclohexene derivatives.

Mechanism: Addition-Elimination Pathway

Caption: Mechanism of Nucleophilic Vinylic Substitution on this compound.

Applications in Synthesis

This reactivity has been successfully exploited with various nucleophiles:

-

O-Nucleophiles: Alcohols and phenols react with DFCH in the presence of a base to form perfluorocyclohexenyl ethers. Polycondensation with bisphenols, for instance, yields high-performance perfluorocyclohexenyl (PFCH) aryl ether polymers.[9]

-

N-Nucleophiles: Amines readily displace vinylic fluorines to produce enamine derivatives.

-

S-Nucleophiles: Thiolates can be used to synthesize sulfur-containing fluorinated compounds.

The reaction with diols can sometimes lead to complex mixtures of partially fluorinated dioxa-heterocycles through subsequent intramolecular reactions, highlighting the need for careful control of reaction conditions.[10]

| Nucleophile Type | Example | Product Class | Reference |

| Oxygen | Bisphenol A | Perfluorocyclohexenyl Aryl Ether Polymer | [9] |

| Oxygen | Butane-1,4-diol | (Hydroxybutoxy)nonafluorocyclohexene | [10] |

| Nitrogen | Primary/Secondary Amines | N-Substituted Enamines | General Reactivity |

| Sulfur | Arenethiolates | S-Substituted Thioethers | [9] |

Table 1: Examples of Nucleophilic Substitution Reactions with this compound.

Polymer Synthesis: Crafting Advanced Fluoropolymers

A significant industrial application of this compound is in the synthesis of advanced fluoropolymers. Its polycondensation with aromatic bisphenols provides a direct route to perfluorocyclohexenyl (PFCH) aryl ether polymers, a class of materials known for their excellent thermal stability, chemical resistance, and valuable optical properties.[9]

The synthesis involves a step-growth polymerization where the bisphenoxide, generated in situ, acts as a bis-nucleophile, repeatedly attacking DFCH molecules to build the polymer chain.

Experimental Protocol: Synthesis of a PFCH Aryl Ether Polymer

This protocol is adapted from the polycondensation of this compound with Bisphenol A.[9]

Materials:

-

This compound (DFCH)

-

Bisphenol A

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Argon (or Nitrogen) gas supply

Procedure:

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and an argon inlet/outlet.

-

Reagent Charging: Charge the flask with Bisphenol A, an equimolar amount of this compound, and anhydrous DMAc (to achieve a ~20% w/v solution). Add an excess of finely ground, anhydrous K₂CO₃ (approx. 1.5 equivalents per mole of Bisphenol A).

-

Azeotropic Dehydration: Add toluene (approx. 10% of DMAc volume) to the flask. Heat the reaction mixture to reflux (~130-140 °C) to azeotropically remove any residual water, which is collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization.

-

Polymerization: After dehydration is complete (typically 2-4 hours), drain the toluene from the trap and increase the reaction temperature to 150-160 °C to initiate polymerization. Monitor the viscosity of the solution; the reaction is typically complete within 8-12 hours as indicated by a significant increase in viscosity.

-

Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Filter the mixture to remove K₂CO₃ and other inorganic salts.

-

Precipitation and Purification: Slowly pour the filtered polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer. Collect the fibrous polymer by filtration.

-

Washing and Drying: Re-dissolve the polymer in a suitable solvent (e.g., chloroform) and re-precipitate into methanol to further purify it. Collect the final polymer and dry it under vacuum at 80-100 °C until a constant weight is achieved.

-

Characterization: Analyze the resulting polymer using techniques such as NMR (for structure confirmation), GPC (for molecular weight determination), and DSC/TGA (for thermal properties).

Workflow for PFCH Polymer Synthesis

Caption: Step-by-step workflow for the synthesis of PFCH aryl ether polymers.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound also makes it a potent component in cycloaddition reactions.[11] While hydrocarbon-based cyclohexenes are typically poor dienophiles in Diels-Alder reactions, the perfluorination of DFCH enhances its reactivity, particularly in [2+2] cycloadditions.

-

[2+2] Photochemical Cycloadditions: DFCH can react with other alkenes under photochemical conditions to form four-membered cyclobutane rings.[12][13] These reactions provide a route to highly strained, complex fluorinated polycyclic systems that are otherwise difficult to access. The stepwise, non-concerted mechanism often observed in thermal [2+2] cycloadditions of fluoroalkenes is a key area of study.[11]

-

[4+2] Diels-Alder Reactions: As an electron-poor dienophile, DFCH is expected to react with electron-rich dienes in [4+2] cycloaddition reactions to form bicyclic adducts.[11][12] This provides a powerful method for constructing fluorinated six-membered rings with high stereocontrol.

These cycloaddition pathways are synthetically valuable for creating rigid, fluorine-rich scaffolds that can be incorporated into advanced materials or serve as precursors for medicinal chemistry applications.[14][15]

Future Outlook and Emerging Applications

The unique reactivity of this compound continues to open new avenues in organic synthesis. Its role as a building block for creating molecules with multiple contiguous stereogenic centers is an area of active research.[5] Furthermore, the incorporation of the C₆F₁₀ moiety into pharmaceutical candidates is a promising strategy for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[16][17] As the demand for advanced fluorinated materials and complex small molecules grows, the strategic application of versatile synthons like this compound will undoubtedly play a pivotal role in driving innovation across the chemical sciences.

References

- 1. medkoo.com [medkoo.com]

- 2. 1,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene | C6F10 | CID 67738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Polyfluorocycloalkenes. Part XII. Reaction of this compound with alkanediols in the presence of base - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 16. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! [eurekalert.org]

A Comparative Analysis of Resonance Energy and Molecular Stability: Hexafluorobenzene vs. Decafluorocyclohexene

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organofluorine chemistry, the stability conferred by molecular structure is a paramount concern for rational drug design and materials science. Perfluorinated compounds (PFCs), known for their extreme chemical stability, present a fascinating case study in the principles of chemical bonding and resonance.[1][2][3] This guide provides a detailed comparative analysis of hexafluorobenzene (C₆F₆), a fully aromatic system, and decafluorocyclohexene (C₆F₁₀), its non-aromatic cycloalkene counterpart. We will dissect the concept of resonance energy, its profound impact on the stability of hexafluorobenzene, and its conspicuous absence in this compound, thereby highlighting the foundational principles of aromaticity that govern the properties of these molecules.

Introduction: The Concept of Resonance Energy and Aromaticity

Resonance is a theoretical concept in valence bond theory used to describe the delocalization of electrons in certain molecules where a single Lewis structure is insufficient to represent the true bonding.[4] The actual structure, a "resonance hybrid," is a weighted average of all viable contributing structures (or canonical forms) and is more stable than any individual contributing structure.[5][6] This enhanced stability is quantified as Resonance Energy .[4][7] It is the energy difference between the actual resonance hybrid and the most stable hypothetical canonical structure.[5]

Aromaticity is a special property of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). This configuration results in significant electron delocalization and a large resonance energy, conferring exceptional stability.[8] Benzene is the archetypal aromatic compound, possessing a resonance energy of approximately 36 kcal/mol (151 kJ/mol), which makes it substantially more stable than the hypothetical, non-resonating 1,3,5-cyclohexatriene.[4]

This guide will leverage these principles to compare the stability of two structurally related perfluorinated compounds: the aromatic hexafluorobenzene and the non-aromatic this compound.

Hexafluorobenzene (C₆F₆): A Case Study in Perfluorinated Aromaticity

Hexafluorobenzene is a derivative of benzene where all hydrogen atoms are replaced by fluorine.[9][10] Despite the high electronegativity of fluorine, the molecule retains the core characteristics of an aromatic system.

Structural Features:

-

Planarity: The C₆F₆ molecule is planar. The small van der Waals radius of fluorine allows the atoms to be accommodated in a planar hexagonal ring without significant steric strain, which is a prerequisite for effective p-orbital overlap and aromaticity.[9]

-

π-Electron System: It possesses a cyclic, continuous system of six p-orbitals, one on each carbon atom, containing a total of six π-electrons. This fits Hückel's rule (4n+2, where n=1).

Resonance and Stability: As a fully aromatic compound, hexafluorobenzene is significantly stabilized by resonance. The six π-electrons are completely delocalized over the entire ring, resulting in carbon-carbon bond lengths that are intermediate between a true single and double bond, analogous to benzene.[4] This delocalization is the source of its substantial resonance energy, which contributes to its high thermal and chemical stability.[11] While its reactivity differs from benzene—being susceptible to nucleophilic aromatic substitution due to the electron-withdrawing fluorine atoms—its underlying stability is rooted in its aromatic character.[9][10]

References

- 1. Perfluorinated compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Resonance (chemistry) - Wikipedia [en.wikipedia.org]

- 5. Resonance Energy - Resonance, Resonance Energy, Examples, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Resonance Energy [unacademy.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Hexafluorobenzene - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Low-Temperature Crystal Structure Analysis of Decafluorocyclohexene

This guide provides a comprehensive overview of the principles, experimental protocols, and detailed analysis of the crystal structure of decafluorocyclohexene (C₆F₁₀) at cryogenic temperatures. It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in or wish to understand the intricacies of solid-state characterization of organofluorine compounds.

Introduction: The Challenge and Significance of this compound's Solid State

This compound is a perfluorinated cycloalkene, a class of compounds where all hydrogen atoms are replaced by fluorine.[1] This substitution imparts unique physicochemical properties, including high thermal stability, chemical inertness, and a distinct electronic profile. While liquid at room temperature, its behavior upon freezing is of significant scientific interest. The high electronegativity of fluorine and the C-F bond's polarity create a molecule with a complex electrostatic potential, making the study of its solid-state packing crucial for understanding non-covalent interactions that govern crystal engineering and the rational design of fluorinated molecules in pharmaceuticals and advanced materials.

The primary challenge in studying compounds like this compound, which are liquids at ambient conditions, is the necessity of in-situ crystallization and subsequent analysis at cryogenic temperatures. Low-temperature diffraction is not merely a matter of convenience; it is an essential methodology. Cooling the sample to temperatures as low as 4.2 K significantly reduces atomic thermal vibrations, leading to a sharper, more resolved diffraction pattern and a more precise determination of atomic positions and molecular geometry.[2] This guide elucidates the journey from a liquid sample to a fully refined crystal structure, offering both theoretical grounding and field-proven experimental insights.

Foundational Principles: From Molecular Properties to Crystal Packing

The crystal structure of any compound is the macroscopic expression of the intermolecular forces at play. For this compound, these forces are nuanced. Unlike hydrogenated analogs where C-H···π or hydrogen bonds might dominate, the packing of C₆F₁₀ is governed primarily by weak intermolecular dispersion interactions and electrostatic forces.[3]

Theoretical analysis reveals that the crystal structure is built of antiparallel pairs of molecules, which then assemble into columns stacked along a specific crystallographic axis.[3] The dominant crystal-building forces are surprisingly strong for dispersion interactions, with the largest interaction energy calculated to be around 21 kJ mol⁻¹, a value that approaches the strength of a water dimer interaction.[3] This insight underscores a critical principle: the cumulative effect of many weak, fluorine-mediated interactions can produce a highly ordered and stable crystal lattice. Understanding this is paramount for predicting the solid-state behavior of other heavily fluorinated compounds.

A crucial aspect of low-temperature analysis is navigating phase transitions.[4] As this compound is cooled, it transitions from a disordered liquid to an ordered solid. This process may involve the formation of different crystalline forms, or polymorphs, depending on the cooling rate and thermodynamic conditions.[5] The structure discussed herein represents the thermodynamically stable phase at extremely low temperatures.

Experimental Methodology: A Validated Protocol for Low-Temperature Crystallography

The successful determination of a low-temperature crystal structure requires a meticulously planned and executed experimental workflow. This section details the self-validating protocols for in-situ crystallization and data acquisition.

Protocol 1: In-Situ Single Crystal Growth

The primary obstacle is obtaining a high-quality single crystal from a liquid sample. This is achieved by growing the crystal directly on the diffractometer's goniometer.

Equipment:

-

Single-crystal X-ray or neutron diffractometer

-

Low-temperature device (e.g., Oxford Cryosystems Cryostream or similar nitrogen gas-stream cryostat)[6]

-

Micromounts or loops (e.g., MiTeGen)

-

Syringe or micropipette for sample loading

Step-by-Step Procedure:

-

Mount Preparation: Secure a micromount onto a goniometer base.

-

Sample Loading: Using a micropipette, carefully apply a small droplet of liquid this compound to the tip of the mount. The droplet should be just large enough to be fully bathed in the cryostream.

-

Initial Cooling (Flash Freezing): Position the goniometer head in the cold nitrogen stream set to a low temperature (e.g., 100-150 K). This rapidly freezes the liquid into a polycrystalline or amorphous solid, preventing the formation of crystalline ice from atmospheric moisture.

-

Crystal Growth (Annealing): This is the most critical phase.

-

Slightly increase the temperature to just below the melting point of this compound. This provides the molecules with enough thermal energy to rearrange into a more ordered, crystalline state.

-

Cycle the temperature slowly around this point. This technique, known as annealing, encourages the growth of a single, well-ordered crystal at the expense of smaller, less-ordered crystallites.

-

Monitor the process using the diffractometer's video microscope and by collecting short, rapid diffraction "snapshots." The emergence of sharp, distinct diffraction spots from a diffuse or spotty ring pattern indicates successful single crystal formation.

-

-

Final Cooling: Once a suitable single crystal is obtained, rapidly cool it down to the desired data collection temperature (e.g., 100 K for laboratory X-ray sources, or lower for specialized experiments). This "locks in" the crystal structure and minimizes thermal motion.[2]

Protocol 2: Low-Temperature Diffraction Data Collection

For this study, we refer to data obtained from neutron powder diffraction, which provides exceptional precision, particularly for localizing fluorine atoms.[3][7] However, the general principles are directly applicable to more common single-crystal X-ray diffraction experiments.[8]

Step-by-Step Procedure:

-

Unit Cell Determination: Collect a few initial frames to determine the preliminary unit cell parameters and crystal system (Bravais lattice).

-

Strategy Calculation: Use software to calculate the optimal data collection strategy. This determines the necessary scan ranges (e.g., omega and phi scans) and exposure times to ensure complete and redundant data are collected with adequate signal-to-noise.

-

Data Collection: Execute the full data collection run at the stable low temperature. The cryosystem must maintain a consistent temperature throughout to prevent phase transitions or crystal damage.

-

Data Processing: Once collection is complete, the raw diffraction images are processed. This involves:

-

Indexing: Confirming the unit cell and orientation.

-

Integration: Measuring the intensity of each diffraction spot (reflection).

-

Scaling and Merging: Applying corrections for experimental variations and merging redundant measurements to produce a final, refined set of reflection data.

-

Results: The Crystal Structure of this compound at 4.2 K

The crystal structure of decafluorocyclohex-1-ene was successfully solved and refined from neutron powder diffraction data collected at an extremely low temperature of 4.2 K.[3] A subsequent study completed the model by accounting for an additional molecular orientation, resolving initial ambiguities.[7]

Crystallographic Data Summary

The key structural parameters are summarized in the table below.

| Parameter | Value[3] |

| Chemical Formula | C₆F₁₀ |

| Formula Weight | 262.05 g/mol |

| Temperature | 4.2 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.783 Å |

| b | 10.026 Å |

| c | 9.171 Å |

| β | 100.86° |

| Volume | 792.8 ų |

| Z (Molecules per cell) | 4 |

Molecular Packing and Intermolecular Interactions

The analysis of the refined structure reveals a highly organized arrangement dictated by the unique properties of the fluorinated ring.

-

Columnar Stacking: The fundamental packing motif consists of molecules forming antiparallel pairs. These pairs then stack into columns that propagate along the a-axis of the unit cell.[3]

-

Dominance of Dispersion Forces: The forces holding these columns together are predominantly weak intermolecular dispersion interactions. Theoretical calculations using dispersion-corrected density functional theory (DFT) were employed to quantify these forces.[3]

-

Structural Disorder: The final refined model revealed a degree of disorder, with the this compound molecule adopting two alternative orientations within the lattice.[7] This is a common feature in molecular crystals where different conformations may have very similar energies.

Discussion: Causality and Broader Implications

The low-temperature crystal structure of this compound provides a textbook example of how perfluorination dictates solid-state architecture. The absence of strong hydrogen bond donors or acceptors forces the system to optimize packing based on weaker, yet highly directional and collectively significant, dispersion and electrostatic forces. The observed columnar stacking is a direct consequence of the molecule's shape and electronic distribution, maximizing favorable contacts while minimizing repulsion.

For professionals in drug development , this study offers a valuable lesson. Many modern active pharmaceutical ingredients (APIs) incorporate fluorine to modulate properties like metabolic stability and binding affinity. Understanding how these fluorinated moieties interact in the solid state is critical for controlling polymorphism, solubility, and bioavailability. The weak interactions observed here are analogous to those that would occur between a fluorinated drug and its protein target.

For materials scientists , this work provides a design blueprint. The self-assembly of C₆F₁₀ into ordered columns suggests that perfluorinated building blocks can be used to engineer materials with specific electronic or physical properties. The stability of the crystal lattice, held together by seemingly weak forces, demonstrates the power of cumulative interactions in crystal engineering.

Conclusion

The determination of the crystal structure of this compound at 4.2 K is a significant achievement in structural chemistry, made possible by the synergy of advanced low-temperature diffraction techniques and theoretical calculations. The detailed analysis reveals a monoclinic structure dominated by columnar stacking of antiparallel molecular pairs, held together by weak dispersion forces. This work not only provides a definitive structural model for a fundamental organofluorine compound but also delivers critical insights into the nature of fluorine-mediated intermolecular interactions. The protocols and findings presented herein serve as an authoritative guide for researchers tackling the solid-state characterization of challenging molecular systems, with direct relevance to the fields of crystal engineering, pharmaceutical science, and materials design.

References

- 1. medkoo.com [medkoo.com]

- 2. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Decafluorocyclohex-1-ene at 4.2 K - crystal structure and theoretical analysis of weak interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cristallografia.org [cristallografia.org]

- 5. Phase transition between cubic and monoclinic polymorphs of the tetracyanoethylene crystal: the role of temperature and kinetics - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. arxiv.org [arxiv.org]

- 7. Complete crystal structure of decafluorocyclohex-1-ene at 4.2 K from original neutron diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Decafluorocyclohexene as a Fluorinated Solvent in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorinated Solvents in Modern Catalysis

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, impacting selectivity, reactivity, and catalyst stability. Fluorinated solvents, a unique class of solvents characterized by the presence of carbon-fluorine bonds, have emerged as powerful tools in catalysis. Their distinct physicochemical properties, such as high density, thermal stability, and immiscibility with many organic solvents and water, have paved the way for innovative catalytic systems. One such system is Fluorous Biphasic Catalysis (FBC), which leverages the unique solubility profile of fluorinated solvents to facilitate catalyst recovery and reuse, a cornerstone of green and sustainable chemistry.

This application note provides a detailed guide to the use of a specific fluorinated solvent, decafluorocyclohexene (C₆F₁₀) , in catalysis. While less common than its perfluoroalkane counterparts, this compound offers a unique combination of properties stemming from its cyclic structure and the presence of a double bond, making it a solvent of interest for a range of catalytic transformations. We will explore its fundamental properties, delve into its application in catalysis with a focus on organometallic systems, and provide detailed protocols to guide researchers in its effective implementation.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is paramount to its successful application. This compound is a colorless, dense liquid with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₆F₁₀ | [1][2] |

| Molecular Weight | 262.05 g/mol | [1][2] |

| CAS Number | 355-75-9 | [1][2] |

| Boiling Point | ~65-67 °C | |

| Density | ~1.65 g/mL | |

| Appearance | Colorless liquid |

Its moderate boiling point facilitates its removal under reduced pressure, while its high density allows for easy phase separation from less dense organic or aqueous phases. The presence of the double bond within the perfluorinated ring may also influence its coordinating properties and reactivity in specific catalytic cycles.

Core Principle: Fluorous Biphasic Catalysis (FBC)

The primary application of this compound in catalysis is within the framework of Fluorous Biphasic Catalysis (FBC). This elegant strategy addresses a significant challenge in homogeneous catalysis: the separation of the catalyst from the reaction products.

The FBC system operates on the principle of temperature-dependent miscibility. A "fluorous" catalyst, typically a transition metal complex bearing perfluoroalkyl chains ("ponytails"), is preferentially soluble in the fluorous solvent (this compound). At ambient temperature, the fluorous phase is immiscible with the organic phase containing the reactants. Upon heating, the two phases become miscible, creating a homogeneous reaction medium where catalysis can efficiently occur. After the reaction is complete, cooling the mixture leads to phase separation, with the product sequestered in the organic phase and the fluorous catalyst retained in the this compound phase. The organic layer can be easily decanted, and the fluorous phase containing the catalyst can be reused for subsequent reaction cycles.

Application in Organometallic Catalysis: A Case Study in Polycondensation

While specific examples of organometallic catalysis in this compound are not widely reported in readily accessible literature, its application in related fluorinated polymerization reactions provides valuable insights into its utility as a reaction medium. One notable example is the synthesis of semifluorinated perfluorocyclohexenyl (PFCH) aryl ether polymers through a step-growth polycondensation reaction.

In this process, commercially available bisphenols are reacted with this compound in the presence of a triethylamine base to yield high molecular weight polymers.[3] This demonstrates the ability of this compound to serve as a solvent for both fluorinated and non-fluorinated monomers, facilitating their reaction to form complex macromolecular structures.

Protocol: Synthesis of a Perfluorocyclohexenyl Aryl Ether Polymer

This protocol is adapted from the principles of nucleophilic aromatic substitution on highly fluorinated rings and serves as a model for conducting reactions in this compound.

Materials:

-

This compound

-

Bisphenol A

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Methanol

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, dissolve Bisphenol A (1.0 mmol) in anhydrous DMAc (10 mL).

-

Addition of Base: To the stirred solution, add triethylamine (2.2 mmol) via syringe.

-

Addition of Fluorinated Monomer: Slowly add a solution of this compound (1.0 mmol) in anhydrous DMAc (5 mL) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if available.

-

Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing vigorously stirring methanol (200 mL). This will precipitate the polymer.

-

Isolation and Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts.

-

Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.

Potential Applications in Catalysis and Future Outlook

The unique properties of this compound suggest its potential utility in a variety of catalytic reactions beyond polymerization. The principles of fluorous biphasic catalysis can be extended to numerous organometallic transformations, including:

-

Hydrogenation: The high gas solubility often observed in fluorinated solvents could be advantageous for hydrogenation reactions. A fluorous-tagged Wilkinson's catalyst or similar homogeneous hydrogenation catalyst could be employed.

-